Methyl 3-(3-hydroxycyclopentyl)propanoate
Description
Methyl 3-(3-hydroxycyclopentyl)propanoate is an ester derivative featuring a cyclopentyl ring substituted with a hydroxy group at the 3-position and a methyl propanoate side chain. Its molecular formula is inferred to be C₉H₁₆O₃ (molecular weight ≈ 172.18 g/mol). The compound’s structure combines a moderately strained cyclopentane ring with polar functional groups (hydroxy and ester), making it a versatile intermediate for further chemical modifications, such as esterification, glycosylation, or participation in multicomponent reactions.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-(3-hydroxycyclopentyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)5-3-7-2-4-8(10)6-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXCJJLLUHKOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10796144 | |
| Record name | Methyl 3-(3-hydroxycyclopentyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10796144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63127-32-2 | |
| Record name | Methyl 3-(3-hydroxycyclopentyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10796144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-hydroxycyclopentyl)propanoate can be synthesized through the esterification of 3-hydroxycyclopentylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxycyclopentyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxocyclopentylpropanoate or 3-carboxycyclopentylpropanoate.
Reduction: Formation of 3-(3-hydroxycyclopentyl)propanol.
Substitution: Formation of various substituted cyclopentylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-hydroxycyclopentyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-hydroxycyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclopentylpropanoic acid, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis highlights key differences in molecular structure, functional groups, and properties between Methyl 3-(3-hydroxycyclopentyl)propanoate and similar compounds.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₉H₁₆O₃ | ~172.18 | Hydroxy, cyclopentyl, ester |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | Amino, cyclopentyl, ester |
| Methyl 3-(3-hydroxy-4-oxo-chromen-2-yl)propanoate | C₁₃H₁₂O₅ | 260.23 | Chromenone, ester, ketone |
| Ethyl 3-(methylsulfonyl)propanoate | C₆H₁₂O₄S | 180.22 | Sulfonyl, ethyl ester |
| Methyl 3-amino-3-cyclobutylpropanoate | C₈H₁₃NO₂ | ~159.19 | Amino, cyclobutyl, ester |
Key Observations :
- Functional Groups: The hydroxy group in the target compound contrasts with amino (e.g., Methyl 3-aminocyclopentanecarboxylate) and sulfonyl groups (e.g., Ethyl 3-(methylsulfonyl)propanoate). Hydroxy groups enhance hydrogen-bonding capacity, influencing solubility and reactivity compared to electron-withdrawing sulfonyl groups or basic amino groups .
- Ring Systems: Cyclopentyl (5-membered) vs. cyclobutyl (4-membered) rings affect steric strain and conformational flexibility. Chromenone-containing analogs (e.g., ) introduce aromaticity and extended conjugation, altering UV absorption and biological activity .
- Ester Alkyl Groups: Methyl esters (target compound) typically hydrolyze faster than ethyl esters (e.g., Ethyl 3-(methylsulfonyl)propanoate) under basic conditions due to lower steric hindrance .
Key Observations :
- Hydroxy vs.
- Sulfonyl Derivatives: Compounds like Methyl 3-(chlorosulfonyl)propanoate are highly reactive and corrosive, requiring specialized storage and handling .
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